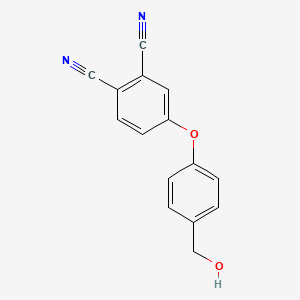

4-(4-(Hydroxymethyl)phenoxy)phthalonitrile

Description

Context within Phthalonitrile (B49051) Chemistry and Derivatives

Phthalonitrile resins are a class of thermosetting polymers known for their exceptional thermal and oxidative stability, inherent flame resistance, low water absorption, and high char yields. mdpi.comresearchgate.net These properties make them suitable for applications in demanding environments, such as those encountered in the aerospace, defense, and microelectronics industries. specificpolymers.com The impressive thermal stability of these materials is a direct result of the highly cross-linked, aromatic network that forms during polymerization, which often includes stable heterocyclic structures like triazines and phthalocyanines. mdpi.comrsc.org

The synthesis of phthalonitrile monomers typically involves a nucleophilic aromatic substitution reaction, where a nitro-substituent on a phthalonitrile precursor, commonly 4-nitrophthalonitrile (B195368), is displaced by an oxygen or nitrogen nucleophile from an aromatic bisphenol or amine. rsc.orgrsc.org However, a significant challenge in the field is the processability of these monomers. Many traditional phthalonitrile monomers exhibit high melting points and require high temperatures for polymerization, which proceeds at a very slow rate. mdpi.com To overcome these limitations, research has focused on designing new monomers with lower melting points and wider processing windows, and on utilizing curing agents or catalysts to accelerate the polymerization process. rsc.orgresearchgate.net The incorporation of flexible ether linkages and various functional groups into the monomer backbone is a common strategy to improve processability without compromising the desirable properties of the final cured resin.

Significance as a Multifunctional Chemical Intermediate

The compound 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile serves as a significant multifunctional chemical intermediate in the synthesis of more complex phthalonitrile monomers. epo.org Its value lies in its distinct reactive groups: the two adjacent nitrile (-C≡N) groups of the phthalonitrile ring and the hydroxyl (-OH) group of the hydroxymethyl moiety.

The synthesis of this compound itself can be achieved via the reaction of 4-nitrophthalonitrile with 4-hydroxybenzyl alcohol in an aprotic solvent in the presence of a base like potassium carbonate. epo.org This process yields a hydroxyl-containing phthalonitrile which can then be used in subsequent reactions.

The primary significance of this compound is its role as a building block. The hydroxyl group provides a reactive site for further chemical modification, allowing for the introduction of other functionalities. For instance, it has been used to synthesize advanced organosilicon-modified phthalonitrile monomers. In this application, the hydroxyl-containing phthalonitrile intermediate is reacted with a dichlorosilane, leading to the formation of a larger monomer with silicon-containing linkages. epo.org This demonstrates its utility in creating tailored monomers designed to enhance specific properties, such as solubility or thermal characteristics, in the final polymer. The dual functionality allows chemists to first establish the core phthalonitrile structure and then use the hydroxymethyl group to build more elaborate, high-performance thermosetting precursors.

| Property | Value | Source |

|---|---|---|

| CAS Number | 649553-07-1 | sigmaaldrich.com |

| Molecular Weight | 250.26 g/mol | sigmaaldrich.com |

| IUPAC Name | 4-[4-(hydroxymethyl)phenoxy]phthalonitrile | sigmaaldrich.com |

| Molecular Formula | C15H10N2O2 | sigmaaldrich.com |

| InChI Key | NCTXRQVAZBODIP-UHFFFAOYSA-N | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c16-8-12-3-6-15(7-13(12)9-17)19-14-4-1-11(10-18)2-5-14/h1-7,18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTXRQVAZBODIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OC2=CC(=C(C=C2)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738848 | |

| Record name | 4-[4-(Hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649553-07-1 | |

| Record name | 4-[4-(Hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Hydroxymethyl Phenoxy Phthalonitrile

Purification and Isolation Strategies

Following the synthesis, the crude product contains the desired 4-(4-(hydroxymethyl)phenoxy)phthalonitrile along with unreacted starting materials, byproducts, and residual solvent. Therefore, a multi-step purification process is necessary to isolate the compound in high purity.

Column chromatography is a widely used and effective method for the initial purification of the crude product. isuct.ruepo.org This technique separates compounds based on their differential adsorption onto a stationary phase. For the purification of phthalonitrile (B49051) derivatives, silica (B1680970) gel is commonly used as the stationary phase. isuct.ruscispace.com The crude mixture is dissolved in a minimal amount of solvent and loaded onto the column. A mobile phase, or eluent, which is typically a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297) or hexane and methylene (B1212753) chloride, is then passed through the column. epo.orgscispace.com By gradually increasing the polarity of the eluent, the components of the mixture are separated, allowing for the collection of fractions containing the pure desired product. epo.org

After chromatographic separation, crystallization or recrystallization is often employed as a final step to obtain a highly pure, crystalline solid. nih.gov This process involves dissolving the partially purified product in a suitable hot solvent, such as ethanol (B145695) or an aqueous isopropanol (B130326) solution, until saturation is reached. nih.gov The solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of well-defined crystals, while impurities tend to remain dissolved in the solvent. The pure crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried. nih.gov

Liquid-Liquid Extraction Methods

Liquid-liquid extraction is a crucial purification technique in the synthesis of this compound and its isomers. This method is employed to separate the desired product from unreacted starting materials, catalysts, and water-soluble byproducts. The process relies on the differential solubility of the target compound and impurities between two immiscible liquid phases, typically an organic solvent and an aqueous solution.

In a common synthetic route for a closely related isomer, 4-[3-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile, a liquid-liquid extraction procedure is utilized after the initial reaction and precipitation. The crude product, a brown precipitate, is first dissolved in an appropriate organic solvent. This organic solution is then washed multiple times with water to remove any remaining water-soluble impurities.

Detailed research findings from a patented synthesis illustrate this process. After the reaction between 3-hydroxymethylphenol and 4-nitrophthalonitrile (B195368) in dimethyl formamide (B127407) with potassium carbonate, the reaction mixture is poured into cold water to precipitate the crude product. This precipitate is then subjected to a multi-step liquid-liquid extraction process. The solid is dissolved in methylene chloride, creating the organic phase. This solution is then extracted three times with water. epo.org The desired product remains in the organic phase, which is subsequently decanted and evaporated to yield the purified compound. epo.org

The selection of the organic solvent is critical and is based on its ability to dissolve the phthalonitrile product while being immiscible with water. Methylene chloride is often chosen for its effectiveness in dissolving such organic compounds. The repeated extractions with water enhance the purity of the final product by ensuring the thorough removal of inorganic salts and other polar impurities.

Table 1: Parameters for Liquid-Liquid Extraction of a Hydroxymethyl-substituted Phenoxyphthalonitrile

| Parameter | Description | Reference |

|---|---|---|

| Organic Solvent | Methylene Chloride | epo.org |

| Aqueous Phase | Water | epo.org |

| Number of Extractions | Three | epo.org |

| Phase Containing Product | Organic Phase (Lower Fraction) | epo.org |

| Purpose | Removal of water-soluble impurities | epo.org |

Advanced Spectroscopic and Structural Characterization of 4 4 Hydroxymethyl Phenoxy Phthalonitrile and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a crucial tool for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, specific vibrational modes corresponding to different bonds can be identified.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy of 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile and its derivatives confirms the presence of key functional groups. The characteristic absorption bands are assigned based on established literature values for similar compounds.

A prominent feature in the FTIR spectrum is the broad absorption band typically observed in the region of 3400-3200 cm⁻¹ , which is indicative of the O-H stretching vibration of the hydroxyl group (-OH) in the hydroxymethyl substituent. This broadening is a result of intermolecular hydrogen bonding.

The sharp, strong absorption band consistently appearing around 2230-2220 cm⁻¹ is attributed to the C≡N stretching vibration of the nitrile groups. This is a highly characteristic peak for phthalonitrile (B49051) compounds.

The presence of the ether linkage (Ar-O-CH₂) is confirmed by strong asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretching typically appears in the 1285-1240 cm⁻¹ range, while the symmetric stretching is found at lower wavenumbers. Aromatic C-O stretching vibrations are also observed.

Aromatic C-H stretching vibrations are identified by peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The in-plane and out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings give rise to a series of characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). The C=C stretching vibrations within the aromatic rings are observed in the 1600-1450 cm⁻¹ region.

Finally, the C-O stretching vibration of the primary alcohol group (in the hydroxymethyl substituent) is expected in the 1050-1000 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch | 3400-3200 (broad) | Hydroxyl (-OH) |

| Aromatic C-H stretch | 3100-3000 | Aromatic Ring |

| C≡N stretch | 2230-2220 | Nitrile (-CN) |

| Aromatic C=C stretch | 1600-1450 | Aromatic Ring |

| Asymmetric Ar-O-C stretch | 1285-1240 | Ether (-O-) |

| C-O stretch | 1050-1000 | Primary Alcohol (-CH₂OH) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. For a closely related compound, 4-phenoxyphthalonitrile (B133320), the FT-Raman spectrum shows characteristic peaks that can be extrapolated to this compound. researchgate.net

The most intense bands in the Raman spectrum are typically associated with the aromatic ring vibrations and the nitrile groups. The symmetric stretching of the C≡N group, which is strong in Raman, is expected around 2230 cm⁻¹ .

The aromatic C=C stretching vibrations give rise to strong peaks in the 1600-1580 cm⁻¹ region. The "ring breathing" vibrations of the benzene rings are also prominent in the Raman spectrum, typically appearing around 1000 cm⁻¹ . The C-O-C ether linkage will also show characteristic stretching vibrations.

The addition of the hydroxymethyl group would introduce C-H stretching and bending vibrations for the -CH₂- group, which are expected in the 2950-2850 cm⁻¹ and 1470-1450 cm⁻¹ regions, respectively.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H stretch | ~3070 | Aromatic Ring |

| C≡N stretch | ~2230 | Nitrile (-CN) |

| Aromatic C=C stretch | 1600-1580 | Aromatic Ring |

| Ring Breathing | ~1000 | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

The aromatic protons on the phthalonitrile ring are expected to appear as a complex multiplet or as distinct doublets and a doublet of doublets in the downfield region, typically between 7.20 and 7.90 ppm . The exact splitting pattern depends on the coupling between the adjacent protons.

The protons on the phenoxy ring, which is substituted with the hydroxymethyl group, would appear as two doublets in the aromatic region, likely between 7.00 and 7.50 ppm , characteristic of a para-substituted benzene ring.

The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group are expected to appear as a singlet around 4.60 ppm . This signal may show coupling to the hydroxyl proton if the exchange rate is slow.

The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on the concentration and solvent, but it is often found between 1.5 and 5.0 ppm .

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Phthalonitrile) | 7.20 - 7.90 | m |

| Aromatic (Phenoxy) | 7.00 - 7.50 | d, d |

| -CH₂- | ~4.60 | s |

| -OH | 1.5 - 5.0 | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

The carbon atoms of the nitrile groups (-C≡N) are expected to resonate at approximately 115-117 ppm . The quaternary carbon to which the nitrile groups are attached will also have a characteristic chemical shift.

The aromatic carbons will appear in the region of 110-165 ppm . The carbons attached to the oxygen atom of the ether linkage will be shifted further downfield compared to the other aromatic carbons. Specifically, the carbon of the phthalonitrile ring attached to the ether oxygen is expected around 162 ppm , while the carbon of the phenoxy ring attached to the ether oxygen is expected around 155 ppm . The carbon attached to the hydroxymethyl group is anticipated around 139 ppm .

The carbon atom of the methylene group (-CH₂-) in the hydroxymethyl substituent is expected to appear around 64 ppm .

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O (Phthalonitrile) | ~162 |

| Aromatic C-O (Phenoxy) | ~155 |

| Aromatic C-CH₂OH | ~139 |

| Aromatic C-H & C-CN | 110 - 136 |

| -C≡N | 115 - 117 |

| -CH₂- | ~64 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. The molecular weight of this compound is 250.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 250. This peak confirms the molecular weight of the compound.

The fragmentation pattern would likely involve the cleavage of the ether bond and the loss of the hydroxymethyl group. A common fragmentation pathway for ethers is the cleavage of the C-O bond. This could lead to fragments corresponding to the hydroxymethylphenoxy radical and the phthalonitrile cation, or vice versa.

A significant fragment would be expected from the loss of the hydroxymethyl group (-CH₂OH), resulting in a peak at m/z 219. Another prominent fragmentation would be the cleavage of the ether linkage. This could result in a fragment corresponding to the hydroxyphenoxy cation at m/z 109 and a phthalonitrile radical, or a phthalonitrile cation at m/z 127 and a hydroxymethylphenoxy radical. Further fragmentation of the aromatic rings would also be observed.

| m/z | Proposed Fragment |

|---|---|

| 250 | [M]⁺ (Molecular Ion) |

| 219 | [M - CH₂OH]⁺ |

| 127 | [Phthalonitrile]⁺ |

| 109 | [Hydroxyphenoxy]⁺ |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique crucial for the mass analysis of macromolecules and thermally labile compounds, such as phthalonitrile derivatives and their resulting phthalocyanines. nih.govnih.gov In this method, the analyte is co-crystallized with an excess of a matrix material that strongly absorbs laser energy. nih.gov A pulsed laser irradiates the sample, causing the matrix to vaporize and transfer protons to the analyte molecules, which are then desorbed into the gas phase as intact ions. nih.govnih.gov These ions are accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge (m/z) ratio; lighter ions travel faster and reach the detector first. nih.gov

This technique is instrumental in confirming the successful synthesis of phthalocyanines from phthalonitrile precursors like this compound. The high molecular weights of phthalocyanine (B1677752) macrocycles can be precisely determined, verifying that the cyclotetramerization reaction has occurred. For instance, the characterization of novel phthalocyanine complexes often includes MALDI-TOF analysis to confirm their molecular ion peaks. researchgate.netresearchgate.netresearchgate.net The resulting mass spectrum typically shows a prominent peak corresponding to the molecular ion [M]⁺, which allows for the unambiguous verification of the compound's identity and purity. scispace.com

Table 1: Exemplary MALDI-TOF-MS Data for Phthalocyanine Derivatives

| Compound | Precursor Phthalonitrile | Calculated m/z | Observed [M]⁺ | Reference |

| (4)-Tetra(2,6-dimethylphenylthio)-phthalocyaninato magnesium (II) | 4-(2,6-dimethylphenylthio)phthalonitrile | 1081 | 1082 ([M+H]⁺) | researchgate.net |

| (4)-Tetra(5-methyl-2-(2-phenylpropan-2-yl)cyclohexyloxy) phthalocyaninato magnesium (II) | 4-(5-methyl-2-(2-phenylpropan-2-yl)cyclohexyloxy) phthalonitrile | 1459 | 1459 | scispace.com |

| (4)-Tetra(5-methyl-2-(2-phenylpropan-2-yl)cyclohexyloxy) phthalocyaninato zinc (II) | 4-(5-methyl-2-(2-phenylpropan-2-yl)cyclohexyloxy) phthalonitrile | 1498 | 1498 | scispace.com |

This table presents data for derivatives to illustrate the application of the technique.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique widely used for the analysis of a broad range of compounds, including phthalonitrile derivatives. frontiersin.orgtemple.edu ESI generates ions directly from a solution by applying a high voltage to a liquid capillary, which creates an aerosol of charged droplets. nih.gov As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the desorption of intact analyte ions into the gas phase. nih.gov

ESI-MS is particularly valuable for analyzing polar or charged molecules and can provide information about molecular weight and structure. researchgate.net For derivatives of this compound, such as branched phthalonitriles containing cyclotriphosphazene, high-resolution ESI-MS (often coupled with a Quadrupole Time-of-Flight analyzer, Q-TOF) can confirm the exact molecular formula. mdpi.com For example, a protonated molecular ion peak at m/z = 236.0848 was observed for a derivative with the molecular formula C₁₄H₈N₃O, confirming its successful synthesis. mdpi.com

The technique is also used to study the fragmentation patterns of these molecules. By inducing fragmentation within the mass spectrometer (a technique known as tandem mass spectrometry or MSⁿ), characteristic fragment ions can be generated, providing valuable structural information. qub.ac.uk This is particularly useful for identifying labile substituent groups on the phthalocyanine ring. qub.ac.uk

Electronic Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions in π-conjugated systems like this compound and its phthalocyanine derivatives. researchgate.net Phthalocyanines are known for their intense and characteristic absorptions in the visible and near-UV regions of the electromagnetic spectrum. researchgate.net These absorptions arise from π-π* transitions within the 18-π electron macrocyclic ring. scispace.com

The UV-Vis spectra of phthalocyanine derivatives are typically characterized by two main absorption regions:

The Q-band: An intense absorption in the visible region, typically between 600 and 700 nm, which is responsible for the characteristic blue or green color of these compounds. This band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine ring. scispace.com

The B-band (or Soret band): A strong absorption in the near-UV region, around 300-400 nm, which arises from transitions from lower-lying π levels to the LUMO. scispace.comresearchgate.net

The position and intensity of these bands can be influenced by the central metal atom, peripheral substituents, and the solvent. researchgate.net For the precursor this compound, the spectrum is dominated by absorptions in the UV region characteristic of the phthalonitrile and phenoxy moieties. Theoretical studies on the related 4-phenoxyphthalonitrile assign these absorptions to π → π* transitions. researchgate.netias.ac.in Upon cyclotetramerization to form the phthalocyanine, the appearance of the intense Q-band provides clear evidence of the formation of the extended macrocyclic system. researchgate.net

Table 2: Representative UV-Vis Absorption Data for Metallophthalocyanine Derivatives in Chloroform

| Compound | Q-band λmax (nm) | B-band λmax (nm) | Reference |

| (4)-Tetra(5-methyl-2-(2-phenylpropan-2-yl)cyclohexyloxy) phthalocyaninato magnesium (II) | 683, 616 | 352 | scispace.com |

| (4)-Tetra(5-methyl-2-(2-phenylpropan-2-yl)cyclohexyloxy) phthalocyaninato zinc (II) | 683, 615 | 355 | scispace.com |

This table presents data for derivatives to illustrate the characteristic absorption bands.

X-ray Diffraction for Solid-State Structural Determination

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. mkuniversity.ac.inrsc.org This technique provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, which are essential for understanding the structure-property relationships of materials. mkuniversity.ac.insemanticscholar.org

For this compound and its derivatives, single-crystal XRD analysis can elucidate the exact molecular conformation and packing in the solid state. researchgate.netscispace.com Studies on similar phthalonitrile precursors have revealed non-coplanar conformations, where the phenoxy substituents are oriented nearly perpendicular to the plane of the phthalonitrile ring due to steric interactions. researchgate.net This spatial arrangement can influence the reactivity of the precursor and the properties of the resulting phthalocyanine.

The analysis provides fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions. This information is crucial for understanding polymorphism (the existence of different crystal structures for the same compound), which can significantly affect the material's physical properties. intertek.com

Table 3: Crystallographic Data for Exemplary Phthalonitrile Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 4,4'-(Oxydimethylene)bis(phthalonitrile) | C₁₈H₁₀N₄O | Monoclinic | P2₁/c | 10.6417 | 7.5737 | 18.2758 | 105.248 | researchgate.net |

| 4-{2-Methoxy-6-[(4-methylphenyl)iminomethyl]phenoxy}phthalonitrile | C₂₃H₁₇N₃O₂ | Monoclinic | P2₁/c | 13.911 | 15.541 | 8.878 | 97.47 | nih.gov |

This table presents data for related phthalonitrile structures to exemplify the output of single-crystal XRD analysis.

Surface-Sensitive Spectroscopic Techniques

Surface-sensitive techniques are vital for characterizing the thin films and monolayers formed by derivatives of this compound, particularly the resulting phthalocyanines, which have applications in organic electronics. morressier.com These methods probe the morphology, structure, and electronic properties of molecules at interfaces.

Scanning Tunneling Microscopy (STM) allows for the direct visualization of individual molecules adsorbed on a conductive surface. iphy.ac.cn STM studies have been used to investigate the on-surface synthesis of phthalocyanines from dinitrile precursors on metallic substrates like gold (Au(111)) and silver (Ag(111)). researchgate.netresearchgate.net These studies reveal how the molecules arrange themselves into ordered networks and provide insight into the cyclotetramerization reaction mechanism at the surface. researchgate.net The resulting images often show the characteristic four-lobed shape of phthalocyanine molecules lying flat on the surface. iphy.ac.cn

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical states of atoms on a surface. For phthalocyanine films, XPS can confirm the conversion of the precursor's cyano groups (C≡N) into the phthalocyanine macrocycle by observing a characteristic shift in the N 1s binding energy. researchgate.net

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to characterize the morphology and topography of thin films over larger areas. scirp.org These techniques can reveal details about film roughness, grain size, and the formation of nanostructures, such as the nanorods observed in certain cobalt phthalocyanine films. morressier.comscirp.org This morphological information is critical as it directly impacts the performance of devices like gas sensors and transistors. morressier.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a complex organic molecule such as this compound, XPS provides invaluable information by probing the core-level electron binding energies of its constituent elements: carbon, nitrogen, and oxygen. The precise binding energy of an electron is sensitive to its local chemical environment, including the oxidation state, the nature of neighboring atoms, and the type of chemical bonds. This phenomenon, known as the chemical shift, allows for the detailed structural characterization of the molecule.

While direct experimental XPS data for the monomer this compound is not extensively available in public literature, a detailed analysis of its high-resolution XPS spectra can be predicted based on its distinct chemical functionalities and established data from analogous compounds and polymers. osti.govlibretexts.orgeag.comjh.edu The molecule contains several unique chemical environments for carbon, nitrogen, and oxygen atoms, which would manifest as a series of overlapping peaks in the C 1s, N 1s, and O 1s core-level spectra, respectively.

High-Resolution C 1s Spectrum

The high-resolution C 1s spectrum of this compound is expected to be the most complex, comprising multiple peaks corresponding to the different carbon environments. Deconvolution of this spectrum would reveal distinct peaks attributable to:

Aromatic C-C/C-H: The majority of carbon atoms are within the two benzene rings. These carbons, bonded only to other carbons or hydrogen, would produce a primary peak at a binding energy of approximately 284.8 eV. mdpi.com This peak is often used as a reference for charge correction.

C-O Ether Linkage: The carbon atoms in the benzene rings directly bonded to the ether oxygen (C-O-C) are expected to show a chemical shift to a higher binding energy, typically around 286.5 eV, due to the electron-withdrawing effect of the oxygen atom. mdpi.com

C-OH Hydroxymethyl Group: The carbon atom of the hydroxymethyl group (-CH₂OH) is also bonded to an oxygen atom and would contribute to the signal in the 286.5 - 286.7 eV range. mdpi.commdpi.com

C-CN Bonds: The carbon atoms in the phthalonitrile ring that are bonded to the nitrile groups (C-C≡N) would be shifted to a slightly higher binding energy than the standard aromatic C-C peak.

C≡N Nitrile Group: The carbon atoms within the two nitrile groups (-C≡N) are in a unique chemical state and would appear at a higher binding energy, typically in the range of 285.2 to 288.4 eV. osti.govlibretexts.org

High-Resolution N 1s Spectrum

The N 1s spectrum is anticipated to be simpler, characterized by a single, prominent peak. Both nitrogen atoms in the molecule are chemically equivalent, existing within the nitrile functional groups (-C≡N). This environment is expected to produce a peak with a binding energy in the range of 398.0 to 400.0 eV. Studies on related phthalonitrile-based polymers and other nitrile-containing molecules confirm that the N 1s peak for the nitrile group typically falls within this region. mdpi.comacs.org For instance, XPS analysis of cured phthalonitrile resins shows nitrogen peaks corresponding to newly formed triazine rings around 398.5 eV and 400.1 eV. mdpi.com

High-Resolution O 1s Spectrum

The O 1s spectrum would allow for the differentiation of the two distinct oxygen environments in the molecule:

C-O-C Ether Linkage: The oxygen atom forming the ether bridge between the two aromatic rings would produce a peak in the O 1s spectrum.

C-OH Hydroxyl Group: The oxygen atom of the terminal hydroxymethyl group would have a slightly different chemical environment and binding energy compared to the ether oxygen. Generally, hydroxyl and ether oxygen peaks appear at similar binding energies, often around 532.5 eV, and may require careful deconvolution to resolve. mdpi.com

The following interactive table summarizes the predicted XPS data for this compound, detailing the expected binding energies for each distinct chemical environment.

Predicted XPS Data for this compound

| Core Level | Chemical Environment | Predicted Binding Energy (eV) | Justification |

|---|---|---|---|

| C 1s | Aromatic C-C / C-H | ~284.8 | Standard binding energy for carbon in benzene rings. mdpi.com |

| C 1s | C-O (Ether & Hydroxyl) | 286.5 - 286.7 | Electron-withdrawing oxygen atom causes a positive chemical shift. mdpi.commdpi.com |

| C 1s | C-CN | 285.5 - 286.5 | Influence from the adjacent electron-withdrawing nitrile group. |

| C 1s | -C≡N | 285.2 - 288.4 | Carbon in a triple bond with highly electronegative nitrogen. osti.govlibretexts.org |

| N 1s | -C≡N | 398.0 - 400.0 | Characteristic binding energy for nitrogen in a nitrile group. mdpi.comacs.org |

This predictive analysis underscores the power of XPS in elucidating the complex chemical structure of this compound. Experimental verification would involve acquiring high-resolution spectra and performing detailed peak fitting to confirm the presence and relative proportions of these functional groups, thereby validating the molecular integrity of the compound.

Theoretical and Computational Investigations of 4 4 Hydroxymethyl Phenoxy Phthalonitrile

Quantum Chemical Methodologies for Electronic Structure

To unravel the intricate electronic characteristics of 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile, researchers employ a suite of sophisticated computational techniques. These methods allow for the modeling of the molecule's behavior and the calculation of its properties with a high degree of accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules like this compound. This method is favored for its balance of computational cost and accuracy. In typical DFT studies on related phthalonitrile (B49051) derivatives, the B3LYP hybrid functional is commonly utilized in conjunction with a basis set such as 6-311G(d,p) to optimize the molecular geometry in the ground state. researchgate.net Such calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental results from techniques like X-ray crystallography to validate the computational model. researchgate.net

Beyond geometric parameters, DFT is also employed to calculate vibrational frequencies. The computed vibrational spectra are invaluable for interpreting experimental infrared (IR) and Raman spectra, allowing for the precise assignment of vibrational modes to specific molecular motions. Furthermore, DFT calculations are used to determine various thermodynamic properties, offering insights into the molecule's stability and conformational preferences. nih.gov For instance, studies on similar molecules have explored different conformers and determined their relative energies to identify the most stable structures. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This extension of DFT is specifically designed to investigate the electronic excited states of molecules. By applying TD-DFT, researchers can calculate the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths.

These theoretical absorption spectra are then compared with experimental UV-Vis spectra to understand the nature of the electronic transitions. For example, TD-DFT can identify whether a particular absorption band corresponds to a π→π* or n→π* transition, and which molecular orbitals are primarily involved. This level of detail is crucial for designing molecules with specific optical properties, which is particularly relevant for applications of phthalocyanines derived from this precursor in areas like photodynamic therapy and optical data storage.

Ab Initio Hartree-Fock (HF) Approaches

While DFT methods are widely used, ab initio Hartree-Fock (HF) approaches represent a more fundamental, wave-function-based methodology for studying electronic structure. The HF method provides a foundational understanding of the molecular orbital framework. Although it systematically neglects electron correlation, leading to some quantitative inaccuracies, it serves as a crucial starting point for more advanced and computationally intensive post-Hartree-Fock methods.

In the context of phthalonitrile derivatives, HF calculations can be used to obtain initial geometries for more accurate optimizations and to provide a qualitative picture of the molecular orbitals. Comparing the results from HF and DFT methods can also offer insights into the importance of electron correlation effects on the electronic properties of the molecule.

Molecular Electronic Properties and Reactivity Prediction

The electronic properties of this compound, as determined by computational methods, are key to predicting its reactivity and its suitability for various applications.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's kinetic stability and its electronic excitation energy. scispace.com

For phthalonitrile derivatives, DFT calculations are routinely used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. scispace.com A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. This analysis is vital for understanding how this compound will behave in subsequent reactions, such as the cyclotetramerization to form phthalocyanines.

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and the energy required for electronic excitation. |

Photoinduced Electron Transfer Processes

The insights gained from HOMO-LUMO analysis and TD-DFT calculations are directly applicable to understanding photoinduced electron transfer (PET) processes. PET is a fundamental process in many chemical and biological systems and is particularly relevant for the applications of phthalocyanines in solar energy conversion and photocatalysis.

By knowing the energies and spatial distributions of the frontier orbitals of this compound, and by extension, the resulting phthalocyanines, researchers can predict the feasibility and direction of electron transfer in the presence of electron donors or acceptors upon photoexcitation. The ability to computationally model these processes allows for the rational design of new materials with enhanced photophysical properties tailored for specific applications.

Non-Linear Optical (NLO) Properties: Polarizability and Hyperpolarizability

The non-linear optical (NLO) properties of molecules like this compound are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting these properties. The response of a molecule to an applied electric field is described by its polarizability (α) and hyperpolarizability (β), which are measures of the linear and non-linear optical effects, respectively.

Theoretical studies on the related compound, 4-phenoxyphthalonitrile (B133320), using ab initio Hartree-Fock (HF) and DFT (B3LYP) methods, have provided insights into its NLO characteristics. ias.ac.in These calculations determine the components of the polarizability and the first hyperpolarizability tensors. The total molecular polarizability and the magnitude of the first hyperpolarizability are key indicators of NLO activity. ias.ac.in

For 4-phenoxyphthalonitrile, calculations show that the components of polarizability (αxx, αxy, αyy, etc.) and the first hyperpolarizability (βxxx, βxxy, βxyy, etc.) can be determined to predict its NLO response. ias.ac.in The presence of donor (phenoxy group) and acceptor (phthalonitrile group) moieties connected through a π-system facilitates intramolecular charge transfer, which is a crucial factor for a significant NLO response. The hydroxymethyl group in the target compound is expected to further influence these electronic properties. High hyperpolarizability values are often associated with a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating easier electron excitation. ias.ac.in

Table 1: Calculated NLO Properties for a Related Phthalonitrile Derivative Calculations performed on 4-phenoxyphthalonitrile using the B3LYP/6-311G(d,p) method.

| Property | Value |

| Polarizability (α) | |

| αxx (a.u.) | 215.3 |

| αxy (a.u.) | -1.9 |

| αyy (a.u.) | 148.9 |

| αxz (a.u.) | 1.1 |

| αyz (a.u.) | 0.0 |

| αzz (a.u.) | 47.9 |

| Average Polarizability ⟨α⟩ (a.u.) | 137.4 |

| Hyperpolarizability (β) | |

| βxxx (a.u.) | -289.4 |

| βxxy (a.u.) | 19.5 |

| βxyy (a.u.) | -29.2 |

| βyyy (a.u.) | 3.5 |

| Total Hyperpolarizability βtot (a.u.) | 315.7 |

Data sourced from a computational study on 4-phenoxyphthalonitrile. ias.ac.in The values for this compound are expected to be of a similar order of magnitude but influenced by the hydroxymethyl substituent.

Computational Spectroscopy and Structure Validation

Theoretical calculations are instrumental in interpreting and predicting the electronic absorption spectra of complex organic molecules. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis spectra by calculating the energies of electronic transitions from the ground state to various excited states. ias.ac.in

For the analogous molecule 4-phenoxyphthalonitrile, TD-DFT calculations have been used to assign the features of its electronic absorption spectrum. The major absorption bands in the visible and near-UV regions are typically assigned to π → π* transitions. ias.ac.in The calculations reveal the specific molecular orbitals involved in these transitions. For instance, the lowest energy transitions often correspond to the excitation of an electron from the HOMO to the LUMO, which is characteristic of an intramolecular charge transfer process from the electron-donating phenoxy group to the electron-accepting phthalonitrile moiety. ias.ac.in

The simulated spectrum for 4-phenoxyphthalonitrile shows several key excited states. The calculated results suggest that the lowest energy excited states are due to photo-induced electron transfer processes. ias.ac.in The introduction of the hydroxymethyl group in this compound would likely cause a shift in the absorption maxima (λmax) due to its electronic influence on the phenoxy ring.

Table 2: Calculated Electronic Transitions for a Related Phthalonitrile Derivative TD-DFT calculations on 4-phenoxyphthalonitrile.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 4.08 | 303.8 | 0.0011 | HOMO -> LUMO |

| S2 | 4.41 | 281.1 | 0.2351 | HOMO-1 -> LUMO |

| S3 | 4.70 | 263.8 | 0.0812 | HOMO-2 -> LUMO |

Data sourced from a computational study on 4-phenoxyphthalonitrile. ias.ac.in

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is essential for molecular structure elucidation. DFT calculations can accurately predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra. nih.gov

Computational studies on similar molecules, such as 4-(4-tritylphenoxy)phthalonitrile, provide a reliable basis for understanding the vibrational modes of this compound. nih.gov The calculations are typically performed at the B3LYP/cc-pVTZ level of theory, which has been shown to provide good agreement with experimental data. nih.gov

The calculated spectrum can be analyzed to assign specific vibrational modes to the observed bands. Key vibrational modes for this class of compounds include:

C≡N stretching: A strong, characteristic band for the nitrile groups, typically observed around 2230 cm⁻¹.

Aromatic C-H stretching: Occurring in the 3000-3100 cm⁻¹ region.

Aromatic C=C stretching: A series of bands between 1400 and 1600 cm⁻¹.

C-O-C stretching: Asymmetric and symmetric stretching of the ether linkage, usually found in the 1200-1300 cm⁻¹ region.

O-H stretching: A broad band corresponding to the hydroxymethyl group's hydroxyl, expected around 3300-3400 cm⁻¹.

C-H out-of-plane bending: Bands in the lower frequency region (below 1000 cm⁻¹) are characteristic of the substitution pattern on the aromatic rings. nih.gov

By comparing the calculated frequencies with experimental FTIR and Raman spectra, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure. nih.govresearchgate.net

Table 3: Selected Calculated Vibrational Frequencies for a Related Phthalonitrile Derivative Based on DFT/B3LYP calculations for 4-(4-tritylphenoxy)phthalonitrile.

| Calculated Frequency (cm⁻¹) | Assignment |

| ~2230 | C≡N stretching |

| ~1600 | Aromatic C=C stretching |

| ~1500 | Aromatic ring stretching |

| ~1250 | Asymmetric C-O-C stretching |

| ~835 | C-H out-of-plane bending |

Frequency values are approximate and based on assignments for a structurally similar compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach combined with DFT have become a standard tool for validating and predicting spectral data. idc-online.com

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the phthalonitrile ring and the phenoxy ring. The protons closer to the electron-withdrawing nitrile groups would be shifted downfield. The protons on the phenoxy ring would also show a characteristic splitting pattern, and the benzylic protons of the -CH₂OH group would appear as a singlet, with the hydroxyl proton also present.

The ¹³C NMR spectrum would similarly show distinct signals for the different carbon environments, including the two nitrile carbons, the aromatic carbons, and the benzylic carbon of the hydroxymethyl group. The accuracy of these predictions allows for the confident assignment of experimental NMR spectra. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Predicted ranges based on DFT methods and data from analogous structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H | 7.0 - 8.0 | Aromatic protons |

| ¹H | ~4.6 | -CH₂- protons |

| ¹H | ~5.3 | -OH proton |

| ¹³C | 115 - 118 | -C≡N carbons |

| ¹³C | 110 - 165 | Aromatic carbons |

| ¹³C | ~64 | -CH₂- carbon |

These are estimated values. Actual chemical shifts depend on the solvent and computational method used.

Interfacial Electron Transfer Mechanisms in Heterogeneous Systems

The compound this compound possesses structural features that make it a candidate for applications in heterogeneous systems, such as dye-sensitized solar cells (DSSCs). In such devices, the molecule acts as a photosensitizer, absorbing light and injecting an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). ias.ac.in

Computational modeling is crucial for understanding the interfacial electron transfer (IET) process. By calculating the energies of the HOMO and LUMO of the dye molecule and comparing them to the energy levels of the semiconductor, the feasibility and mechanism of electron transfer can be elucidated. ias.ac.in

For efficient electron injection, the LUMO energy level of the dye must be higher (more negative) than the conduction band edge of the semiconductor. Conversely, the HOMO energy level of the dye should be lower than the redox potential of the electrolyte to ensure efficient regeneration of the dye after electron injection. ias.ac.in

Computational studies on 4-phenoxyphthalonitrile have shown that its HOMO and LUMO energy levels are suitably aligned for electron injection into a TiO₂ electrode. The HOMO is localized on the phenoxy moiety, while the LUMO is distributed over the phthalonitrile fragment. Upon photoexcitation (HOMO → LUMO transition), electron density shifts from the donor part to the acceptor/anchoring part of the molecule, facilitating the injection of the electron from the excited dye into the semiconductor's conduction band. This process is a typical and crucial step in the functioning of DSSCs. ias.ac.in The hydroxymethyl group can serve as an anchoring group to the TiO₂ surface, potentially enhancing the electronic coupling and the efficiency of the electron transfer process.

Functionalization Chemistry of the Hydroxymethyl Moiety for Derivatization

Conversion to Activated Electrophilic Species

A primary strategy for functionalizing the hydroxymethyl group involves converting the hydroxyl (-OH) into a better leaving group. Alcohols themselves are poor substrates for nucleophilic substitution because the hydroxide (B78521) ion (HO⁻) is a poor leaving group. By converting the alcohol to a sulfonate or phosphate (B84403) ester, it becomes an excellent electrophilic site for subsequent reactions with a wide range of nucleophiles.

The conversion of the hydroxymethyl group to a tosylate (p-toluenesulfonate) is a standard method for activating the alcohol. This is typically achieved by reacting 4-(4-(hydroxymethyl)phenoxy)phthalonitrile with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270). The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. The resulting tosylate group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack.

Table 1: Representative Synthesis of 4-(4-(Tosyloxymethyl)phenoxy)phthalonitrile

| Reactant | Reagent | Base/Solvent | Product |

| This compound | p-Toluenesulfonyl Chloride (TsCl) | Pyridine | 4-(4-(Tosyloxymethyl)phenoxy)phthalonitrile |

Phosphate esters can be formed by reacting the hydroxymethyl group with a suitable phosphorylating agent. A Russian patent describes a method for producing organophosphorus-modified phthalonitriles by reacting hydroxyl-containing phthalonitriles with phosphorus dichloridates, such as phenyl dichlorophosphate. google.com This reaction creates a phosphate ester linkage. google.com this compound is explicitly mentioned as a potential starting material for such modifications. google.com Another general approach involves the reaction of an alcohol with phosphorus pentoxide (P₂O₅), often in the presence of a controlled amount of water, to produce a mixture of mono- and di-phosphate esters. researchgate.netgoogle.com

Table 2: General Reaction for the Formation of Phosphate Derivatives

| Reactant | Reagent | Conditions | Product Class |

| This compound | Phenyl dichlorophosphate | Aprotic solvent, Base | Phenyl Phosphate Ester |

| This compound | Phosphorus Pentoxide (P₂O₅) | Controlled temperature | Mono-/Di-phosphate Esters |

Generation of Diverse Functional Groups

Beyond activation, the hydroxymethyl group can be directly converted into other important functional moieties through reactions like etherification and esterification, or through multi-step pathways involving nucleophilic substitution.

Ether derivatives can be synthesized from the hydroxymethyl group, most commonly via the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction (S_N2) to yield the desired ether. This method allows for the introduction of a wide variety of alkyl or aryl groups.

Table 3: General Williamson Ether Synthesis

| Step | Reactant | Reagent | Intermediate/Product |

| 1. Deprotonation | This compound | Sodium Hydride (NaH) | Sodium 4-(3,4-dicyanophenoxy)benzyl alkoxide |

| 2. Alkylation | Sodium 4-(3,4-dicyanophenoxy)benzyl alkoxide | Alkyl Halide (R-X) | 4-(4-((Alkoxymethyl)phenoxy)phthalonitrile |

Esterification is a direct method for derivatizing the hydroxymethyl group. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com This is an equilibrium-controlled process that is often driven to completion by removing the water formed as a byproduct. masterorganicchemistry.com Alternatively, for more facile and irreversible reactions, the alcohol can be treated with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the acidic byproduct.

Table 4: Common Esterification Methods

| Method | Reactant | Reagent | Catalyst/Base | Product Class |

| Fischer Esterification | This compound | Carboxylic Acid (R-COOH) | H₂SO₄ (catalytic) | Ester |

| Acylation | This compound | Acyl Chloride (R-COCl) | Pyridine | Ester |

The introduction of functional groups such as azides and disulfides typically requires a two-step approach starting from the hydroxymethyl group. The alcohol must first be converted into a species with a good leaving group, as discussed in section 5.1. The most common intermediates for this purpose are the corresponding tosylate or a halide (e.g., a chloromethyl derivative, formed by reaction with thionyl chloride, SOCl₂).

Once activated, the intermediate can undergo a nucleophilic substitution reaction with the desired nucleophile. For example, reacting the tosylate or chloride with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like DMF yields the corresponding azide derivative, 4-(4-(azidomethyl)phenoxy)phthalonitrile. To form disulfide derivatives, the activated intermediate can be reacted with a thiol to form a thioether, which could then be further manipulated, or it could be reacted with a disulfide-containing nucleophile.

Table 5: Two-Step Synthesis of Azide and Thioether Derivatives

| Pathway | Step | Starting Material | Reagent | Product/Intermediate |

| Azide Synthesis | 1. Activation | This compound | p-Toluenesulfonyl Chloride (TsCl) | 4-(4-(Tosyloxymethyl)phenoxy)phthalonitrile |

| 2. Substitution | 4-(4-(Tosyloxymethyl)phenoxy)phthalonitrile | Sodium Azide (NaN₃) | 4-(4-(Azidomethyl)phenoxy)phthalonitrile | |

| Thioether Synthesis | 1. Activation | This compound | Thionyl Chloride (SOCl₂) | 4-(4-(Chloromethyl)phenoxy)phthalonitrile |

| 2. Substitution | 4-(4-(Chloromethyl)phenoxy)phthalonitrile | Thiol (R-SH) / Base | 4-(4-((Alkylthiomethyl)phenoxy)phthalonitrile |

Strategies for Molecular Grafting and Integration

The presence of a reactive hydroxymethyl group on the this compound molecule provides a versatile handle for its covalent attachment to various substrates, including polymeric backbones and inorganic or metallic surfaces. This molecular grafting and integration is a key strategy for harnessing the unique properties of the phthalonitrile (B49051) moiety, such as its high thermal stability and ability to form robust cross-linked networks upon curing, in a wide range of material applications. The following subsections detail the primary strategies employed for the integration of this functional phthalonitrile derivative into larger molecular architectures and onto surfaces.

Attachment to Polymeric Backbones

The incorporation of this compound into polymer structures can be achieved through various polymer modification techniques, broadly categorized as "grafting to," "grafting from," and the use of macromonomers. These methods allow for the synthesis of graft copolymers where the phthalonitrile unit is appended as a side chain to a pre-existing polymer backbone.

"Grafting To" Approach:

In the "grafting to" method, the pre-synthesized this compound is attached to a functional polymer backbone. This typically involves the reaction between the hydroxymethyl group of the phthalonitrile derivative and a complementary reactive group on the polymer. For instance, polymers bearing carboxylic acid or acyl chloride functionalities can react with the hydroxymethyl group to form ester linkages. Similarly, polymers with isocyanate groups can form urethane (B1682113) linkages.

A common example of a polymer backbone used for such modifications is poly(ethylene glycol) (PEG). The terminal hydroxyl groups of PEG can be activated or converted to other functional groups to facilitate reaction with the hydroxymethyl group of the phthalonitrile. For instance, PEG can be modified to have carboxylic acid end groups, which can then be coupled with this compound using standard esterification catalysts.

"Grafting From" Approach:

The "grafting from" approach involves the polymerization of a monomer from initiating sites that have been introduced onto the this compound molecule. This method is particularly useful for creating well-defined polymer brushes on the phthalonitrile core. The hydroxymethyl group can be converted into a polymerization initiator, such as an atom transfer radical polymerization (ATRP) initiator. For example, reaction with 2-bromoisobutyryl bromide would introduce an ATRP initiator, from which monomers like methyl methacrylate (B99206) (MMA) could be polymerized.

Macromonomer Approach:

The macromonomer strategy involves first converting this compound into a polymerizable monomer. This can be achieved by reacting the hydroxymethyl group with a molecule containing a polymerizable moiety, such as an acrylate (B77674) or methacrylate group. The resulting phthalonitrile-containing macromonomer can then be copolymerized with other vinyl monomers to create a polymer backbone with pendant phthalonitrile units.

| Grafting Strategy | Description | Example Polymer Backbone | Linkage Type |

| Grafting To | Attaching pre-synthesized phthalonitrile to a polymer. | Poly(ethylene glycol) | Ester, Urethane |

| Grafting From | Polymerizing monomers from the phthalonitrile core. | Poly(methyl methacrylate) | C-C backbone |

| Macromonomer | Copolymerizing a phthalonitrile-functionalized monomer. | Polystyrene | C-C backbone |

Surface-Assisted Chemical Transformations

The covalent attachment of this compound to surfaces is a critical step in the development of advanced functional materials with tailored surface properties. This surface modification can enhance thermal stability, chemical resistance, and provide a platform for further chemical transformations.

Functionalization of Oxide Surfaces:

Inorganic oxide surfaces, such as silica (B1680970) (SiO₂) and titania (TiO₂), are rich in surface hydroxyl groups (silanols in the case of silica). These groups provide convenient anchoring points for this compound. The most common method for attaching organic molecules to such surfaces is through the use of silane (B1218182) coupling agents.

The hydroxymethyl group of this compound can be reacted with an isocyanate-functionalized silane, such as 3-isocyanatopropyltriethoxysilane, to form a urethane linkage. The resulting molecule possesses triethoxysilane (B36694) groups that can then undergo hydrolysis and condensation with the surface hydroxyl groups of the oxide material, forming stable Si-O-Si or Si-O-Ti bonds. This process effectively tethers the phthalonitrile moiety to the surface.

Modification of Metallic Surfaces:

The functionalization of metallic surfaces, such as gold or copper, often relies on the formation of self-assembled monolayers (SAMs). While the hydroxymethyl group itself does not have a strong affinity for these surfaces, this compound can be derivatized to include a thiol or disulfide group, which readily forms a strong covalent bond with gold surfaces. For instance, the hydroxymethyl group could be esterified with 3-mercaptopropionic acid to introduce a terminal thiol group.

Once anchored to the surface, the phthalonitrile groups can undergo thermal curing to form a highly cross-linked, thermally stable polymer network on the substrate. This surface-initiated polymerization can lead to the formation of robust thin films with exceptional thermal and chemical resistance.

| Surface Type | Anchoring Strategy | Linkage to Surface | Potential Application |

| Oxide (e.g., Silica) | Silane coupling agent | Si-O-Si | High-performance composites |

| Metallic (e.g., Gold) | Self-assembled monolayer (SAM) | Au-S | Corrosion resistant coatings |

Polymerization Pathways and Engineering of High Performance Phthalonitrile Materials

Thermal Curing and Cross-Linking Mechanisms

Thermal curing is the primary method for polymerizing phthalonitrile (B49051) resins. This process is typically carried out at elevated temperatures, often in a staged manner to control the reaction kinetics and manage the exotherm. The polymerization proceeds through the reactive nitrile (-C≡N) groups, leading to the formation of a robust and highly aromatic polymer network.

Polymerization through Nitrile Groups: Formation of Triazine, Phthalocyanine (B1677752), and Isoindoline (B1297411) Rings

The thermal polymerization of phthalonitrile monomers is characterized by the formation of several key heterocyclic structures that contribute to the exceptional thermal stability of the resulting polymer. The primary cross-linking reactions involve the cyclotrimerization of nitrile groups to form symmetric s-triazine rings. isuct.ru This reaction is a significant contributor to the high cross-link density and thermal stability of the cured resin.

In addition to triazine formation, phthalocyanine macrocycles can also be generated, particularly in the presence of trace metals which can act as templates. The formation of these highly stable, planar ring systems further enhances the thermo-oxidative stability of the polymer. A third important structural motif is the isoindoline ring, which can also form during the curing process. Spectroscopic analyses, such as Fourier-transform infrared (FTIR) spectroscopy, have identified the characteristic absorption peaks corresponding to these structures in cured phthalonitrile polymers, confirming their presence in the cross-linked network. mdpi.comepo.org The relative abundance of these structures can be influenced by the curing conditions and the presence of catalysts or additives.

Influence of Curing Additives on Reaction Kinetics

To facilitate the polymerization process and reduce the required curing temperatures and times, various curing additives are often employed. Aromatic amines, such as 4,4'-diaminodiphenyl sulfone (DDS), are common curing agents for phthalonitrile resins. researchgate.net These additives can initiate polymerization at lower temperatures by reacting with the nitrile groups. The curing kinetics of phthalonitrile systems with different aromatic diamines have been shown to vary, with activation energies for curing typically falling in the range of 66 to 79 kJ/mol for various systems. beilstein-journals.org

The introduction of these additives not only accelerates the curing reaction but can also influence the final properties of the thermoset, such as its glass transition temperature (Tg) and thermal stability. For instance, the use of certain aromatic diamines can lead to polymers with higher cross-linking densities and, consequently, superior thermal properties. beilstein-journals.org

Below is a table summarizing the effect of different aromatic amine curing agents on the activation energy of polymerization for a representative phthalonitrile system.

| Curing Agent | Activation Energy (Ea) (kJ/mol) |

| p-Phenylenediamine (p-PD) | 79.00 |

| m-Tolidine (m-TB) | 70.52 |

| o-Tolidine (o-TB) | 68.83 |

| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 66.61 |

Note: Data presented is for a 2,2-bis(4-hydroxyphenyl)butane-based phthalonitrile monomer and is intended to be illustrative of general trends in phthalonitrile chemistry. beilstein-journals.org

Self-Promoted Cure Behaviors

An important advancement in phthalonitrile chemistry is the development of self-promoting monomers. These monomers contain functional groups that can initiate polymerization without the need for external curing additives. The presence of a hydroxymethyl group in 4-(4-(hydroxymethyl)phenoxy)phthalonitrile suggests a potential for self-promoted curing. It has been demonstrated that phthalonitrile monomers containing hydroxyl or amino groups can undergo thermal polymerization in the absence of traditional curing agents. researchgate.net For example, a novel self-curing triphenol A-based phthalonitrile resin precursor, which contains residual phenolic hydroxyl groups, has been shown to promote the curing reaction. researchgate.net Similarly, 4-(hydroxylphenoxy)phthalonitrile has been used to trigger the curing reaction of other phthalonitrile systems. google.com The active hydrogen from the hydroxyl group can initiate the polymerization of the nitrile groups, leading to a cross-linked network. This self-promoting behavior offers significant processing advantages, including the elimination of issues related to the volatility and dispersion of curing agents. researchgate.net

Catalytic Enhancements in Phthalonitrile Polymerization

To further control and enhance the polymerization of phthalonitrile resins, various catalytic strategies have been explored. These include the use of inorganic fillers and organometallic compounds, which can significantly influence the reaction kinetics and the final properties of the material.

Effects of Inorganic Fillers (e.g., Alumina) on Polymerization Kinetics

Inorganic fillers are often incorporated into polymer matrices to enhance their mechanical and thermal properties. Recent studies have shown that some fillers, such as alumina (B75360) (Al2O3), can also have a catalytic effect on the polymerization of phthalonitrile resins. ecust.edu.cn In a study on a resorcinol-based phthalonitrile, the addition of alumina particles was found to enhance the polymerization kinetics. ecust.edu.cn Thermal analysis indicated a chemical interaction between the alumina fillers and the phthalonitrile monomer, which facilitated the curing process. ecust.edu.cn This catalytic effect is beneficial for accelerating the traditionally slow curing of phthalonitrile resins.

The table below illustrates the impact of alumina filler content on the thermal conductivity of a cured resorcinol-based phthalonitrile polymer, demonstrating the multifunctional role of such fillers.

| Alumina Content (wt%) | Thermal Conductivity at 300 °C (W/mK) |

| 0 | ~0.35 |

| 10 | ~0.45 |

| 20 | ~0.55 |

| 30 | ~0.65 |

Note: This data is for a resorcinol-based phthalonitrile and is presented to show the general effect of alumina fillers.

Organometallic Catalysis for Curing Control

Organometallic compounds are known to be effective catalysts in a wide range of polymerization reactions. In the context of phthalonitrile curing, organometallic catalysts can offer a pathway to control the polymerization rate and potentially lower the curing temperature. While specific studies on the use of organometallic catalysts for this compound are not extensively documented, the general principles of organometallic catalysis are applicable.

Organometallic complexes can interact with the nitrile groups, activating them towards nucleophilic attack and facilitating the cyclotrimerization reaction to form triazine rings. The mechanism often involves the coordination of the nitrile group to the metal center, which increases its electrophilicity. This can lead to a more controlled and efficient polymerization process. The choice of metal and ligands in the organometallic complex can be tailored to tune the catalytic activity and achieve desired reaction profiles.

Design and Synthesis of Phthalonitrile Oligomers and Prepolymers

The inherent high melting points and sharp melting transitions of many phthalonitrile monomers present significant processing challenges. To overcome these, the synthesis of oligomers and prepolymers is a key strategy. The presence of the hydroxymethyl group in this compound offers a reactive site that can be leveraged for building larger, more processable molecules.

The primary goal in designing low-melting phthalonitrile systems is to disrupt the crystalline packing of the monomers and introduce flexible linkages. This is often achieved by creating oligomeric structures where rigid phthalonitrile end-groups are separated by more flexible chains. For a hydroxyl-containing monomer like this compound, several strategies can be envisioned:

Esterification and Etherification: The hydroxymethyl group can be reacted with diacids, diacyl chlorides, or other difunctional molecules to form linear oligomers. By carefully selecting the linking molecule, flexibility can be engineered into the oligomer backbone, leading to a lower melting point and a broader processing window.

Prepolymer Formation (B-staging): Controlled heating of the monomer, often in the presence of a catalyst, can lead to the formation of low-molecular-weight prepolymers. This process, known as B-staging, advances the polymerization to a point where the material is still fusible and soluble but has a higher viscosity and is closer to its final cure state. The reactivity of the hydroxymethyl group could potentially influence this process.

Introduction of Bulky or Asymmetric Groups: Reacting the hydroxymethyl group to introduce bulky or asymmetric side chains can effectively hinder crystallization and lower the melting point.

Research on other functionalized phthalonitriles has shown that the introduction of flexible ether linkages or bulky groups can significantly reduce the melting point and viscosity, making the resins more amenable to processing techniques like resin transfer molding (RTM). For instance, phthalonitrile-etherified phenolic resins have been developed that exhibit improved processability. acs.org

| Strategy | Description | Expected Outcome on Processability |

| Oligomerization | Linking monomer units with flexible chains via the hydroxymethyl group. | Lower melting point, broader processing window, controlled viscosity. |

| B-staging | Controlled partial polymerization to form a prepolymer. | Higher initial viscosity, reduced cure time, better control over final cure. |

| Functionalization | Introduction of bulky or asymmetric groups at the hydroxymethyl site. | Disruption of crystallinity, leading to lower melting points. |

Resin Transfer Molding (RTM) and related techniques require low-viscosity resin systems that can effectively impregnate a fiber preform before curing. Binder formulations based on phthalonitrile oligomers and prepolymers are designed to meet these requirements. A typical binder formulation would include:

The Phthalonitrile Resin System: This would be a low-melting oligomer or a prepolymer of this compound, potentially blended with other phthalonitrile monomers to tailor properties.

Curing Agent/Initiator: Aromatic amines are commonly used to initiate the polymerization of phthalonitriles. The choice and concentration of the curing agent are critical for controlling the cure kinetics and the final properties of the polymer network.

Reactive Diluents or Toughening Agents: In some cases, reactive diluents may be added to further reduce viscosity. Toughening agents can also be incorporated to improve the fracture toughness of the final composite.

Formulations for RTM must exhibit a sufficiently long gel time at the injection temperature to allow for complete mold filling, followed by a rapid cure at a higher temperature. Phthalonitrile resins are well-suited for high-temperature applications, and RTM processing of these materials is a key area of research for producing high-performance composites. specificpolymers.com

Copolymerization and Blend Strategies for Tailored Properties

Blending with Bismaleimides (BMIs): Phthalonitrile-BMI blends are being explored to combine the high-temperature performance of phthalonitriles with the more favorable processing characteristics of BMIs. The different curing chemistries can lead to complex network structures with a broad range of properties. researchgate.netresearchgate.net

The hydroxymethyl group on this compound could actively participate in these copolymerization reactions, potentially leading to enhanced interfacial adhesion and a more integrated network structure.

| Blend/Copolymer System | Potential Advantages |

| Phthalonitrile-Epoxy | Improved toughness, lower cure temperature, enhanced processability. acs.orgmdpi.comresearchgate.netresearchgate.net |

| Phthalonitrile-Bismaleimide | Combination of high thermal stability and good processing characteristics. researchgate.netresearchgate.net |

Modification with Organosilicon and Organophosphorus Fragments

Incorporating inorganic elements like silicon and phosphorus into the phthalonitrile polymer structure can impart significant improvements in thermal stability, oxidative resistance, and flame retardancy. The hydroxymethyl group of this compound provides a convenient handle for such modifications.

Organosilicon Modification: The reaction of the hydroxymethyl group with silicon-containing molecules, such as silanes or siloxanes, can introduce flexible and thermally stable Si-O linkages into the polymer backbone or as side chains. This can lead to materials with lower glass transition temperatures, improved processability, and enhanced thermal-oxidative stability. For example, novel self-promoted phthalonitrile monomers with siloxane segments have been synthesized, demonstrating low melting temperatures and wide processing windows. slideshare.netrsc.org

Organophosphorus Modification: The incorporation of phosphorus-containing moieties is a well-established strategy for improving the flame retardancy and thermal stability of polymers. The hydroxymethyl group can be reacted with phosphorus compounds, such as phosphorus chlorides or phosphazenes, to create phosphate (B84403) or phosphonate (B1237965) esters. These modifications have been shown to yield phthalonitrile resins with low melt viscosity, making them suitable for RTM, and composites with excellent flame-retardant properties. nasampe.orgmdpi.commdpi.com A Russian patent describes the synthesis of organophosphorus-modified phthalonitriles from hydroxyl-containing phthalonitriles, highlighting their potential for creating processable, high-performance binders.

| Modification | Key Advantages | Relevant Research Findings |

| Organosilicon | Improved thermal-oxidative stability, increased flexibility, lower Tg. | Synthesis of phthalonitrile-siloxane copolymers from hydroxy-functional precursors. slideshare.netrsc.org |

| Organophosphorus | Enhanced flame retardancy, improved thermal stability, low melt viscosity for RTM. nasampe.orgmdpi.commdpi.com | Development of phosphorus-containing phthalonitrile resins with low viscosity and high LOI values. nasampe.org |

Advanced Applications in Materials Science and Chemical Engineering

Precursor in Phthalocyanine (B1677752) Synthesis and Derivatization

Phthalocyanines (Pcs) are robust tetrapyrrolic macrocycles renowned for their intense color, exceptional thermal stability, and unique electronic properties. The compound 4-(4-(hydroxymethyl)phenoxy)phthalonitrile is an ideal starting material for producing precisely substituted phthalocyanines, allowing for the covalent linkage of the final macrocycle to other molecules or substrates through its reactive hydroxyl group.

Symmetrically substituted phthalocyanines, specifically tetrakis-[4-(4-hydroxymethyl)phenoxy]phthalocyanines, are synthesized through the cyclotetramerization of four identical this compound molecules. This reaction is typically a template synthesis, carried out in the presence of a metal salt in a high-boiling point solvent.